molecular formula C17H17ClN2O3 B2509666 N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034621-65-1

N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2509666
CAS No.: 2034621-65-1
M. Wt: 332.78
InChI Key: XTMRSHHILZEFFW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a pyridine core substituted with a (4-chlorophenyl)carboxamide group at the 4-position and a tetrahydropyran (oxan) ether at the 2-position. This specific structure classifies it within a family of substituted benzamide and pyridinecarboxamide derivatives, which are frequently investigated for their potential bioactivity . While the specific biological profile of this compound is under investigation, its structural framework is common in the development of compounds targeting the central nervous system. Research on analogous molecules suggests potential research applications in areas such as neurodegenerative diseases, psychiatric disorders, and metabolic conditions . The inclusion of both a chlorophenyl group and a pyridine ring is a common pharmacophore in designing molecules that interact with various enzyme systems, making it a valuable scaffold for exploring new mechanisms of action in early-stage drug discovery research. As a reagent, this compound is intended for use in a controlled laboratory setting by qualified researchers. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling. General safety precautions for handling similar compounds include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring good ventilation .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-13-1-3-14(4-2-13)20-17(21)12-5-8-19-16(11-12)23-15-6-9-22-10-7-15/h1-5,8,11,15H,6-7,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMRSHHILZEFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Oxan-4-yloxy)pyridine-4-carboxylic Acid

Step 1: Substitution at the 2-Position
2-Chloropyridine-4-carboxylic acid is reacted with tetrahydropyran-4-ol under Mitsunobu conditions to install the ether linkage:

$$
\text{2-Chloropyridine-4-carboxylic acid} + \text{Tetrahydropyran-4-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{2-(Oxan-4-yloxy)pyridine-4-carboxylic acid}
$$

Conditions :

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (PPh₃, 1.2 eq).
  • Solvent : Tetrahydrofuran (THF), anhydrous.
  • Temperature : 0°C to room temperature, 12–24 hours.
  • Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight : The Mitsunobu reaction facilitates ether formation by converting the alcohol into a potent nucleophile, displacing the chloride via an SN2 mechanism. The electron-deficient pyridine ring enhances reactivity at the 2-position.

Step 2: Carboxylic Acid Activation
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂):

$$
\text{2-(Oxan-4-yloxy)pyridine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{2-(Oxan-4-yloxy)pyridine-4-carbonyl chloride}
$$

Conditions :

  • Reagents : SOCl₂ (3 eq), catalytic DMF.
  • Temperature : Reflux (70°C), 2 hours.
  • Workup : Excess SOCl₂ is removed under reduced pressure.

Amide Bond Formation

The acid chloride is coupled with 4-chloroaniline to yield the final product:

$$
\text{2-(Oxan-4-yloxy)pyridine-4-carbonyl chloride} + \text{4-Chloroaniline} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-(4-Chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide}
$$

Conditions :

  • Base : Triethylamine (2.5 eq).
  • Solvent : Dichloromethane (DCM), 0°C to room temperature.
  • Reaction Time : 4 hours.
  • Yield : 80–85% after recrystallization (ethanol/water).

Route B: Amide Coupling Followed by Etherification

Synthesis of 2-Chloro-N-(4-chlorophenyl)pyridine-4-carboxamide

Step 1: Amide Formation
2-Chloropyridine-4-carbonyl chloride is prepared from 2-chloropyridine-4-carboxylic acid (as in Route A) and coupled with 4-chloroaniline:

$$
\text{2-Chloropyridine-4-carbonyl chloride} + \text{4-Chloroaniline} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{2-Chloro-N-(4-chlorophenyl)pyridine-4-carboxamide}
$$

Conditions :

  • Yield : 88–92% (no chromatography required).

Etherification via Nucleophilic Aromatic Substitution

The chloride at the 2-position is displaced by tetrahydropyran-4-ol under basic conditions:

$$
\text{2-Chloro-N-(4-chlorophenyl)pyridine-4-carboxamide} + \text{Tetrahydropyran-4-ol} \xrightarrow{\text{NaH}, \text{DMF}} \text{this compound}
$$

Conditions :

  • Base : Sodium hydride (60% dispersion in oil, 1.5 eq).
  • Solvent : Dimethylformamide (DMF), anhydrous.
  • Temperature : 80°C, 8 hours.
  • Yield : 60–70% after column chromatography (ethyl acetate/hexane).

Challenges :

  • Limited reactivity of aryl chlorides necessitates harsh conditions.
  • Competing decomposition of NaH at elevated temperatures.

Comparative Analysis of Routes

Parameter Route A Route B
Overall Yield 52–64% 50–60%
Purification Steps Two chromatographies One chromatography
Reaction Conditions Mild (0°C to rt) Harsh (80°C, strong base)
Scalability Suitable for small-scale synthesis Preferred for industrial scale

Route A offers better control over intermediates, while Route B minimizes protection/deprotection steps. Industrial applications may favor Route B due to fewer purification requirements.

Alternative Methodologies

Coupling Reagent-Mediated Amide Formation

The carboxylic acid (2-(oxan-4-yloxy)pyridine-4-carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

$$
\text{Acid} + \text{4-Chloroaniline} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Product}
$$

Conditions :

  • Solvent : DCM or DMF.
  • Yield : 75–80%.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Mitsunobu or amide coupling steps:

  • Etherification : 30 minutes at 100°C.
  • Amide coupling : 10 minutes at 80°C.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) :

  • δ 8.65 (d, J = 5.2 Hz, 1H, pyridine H3/H5)
  • δ 7.85 (d, J = 5.2 Hz, 1H, pyridine H6)
  • δ 7.45–7.35 (m, 4H, Ar-H)
  • δ 4.85–4.75 (m, 1H, oxan OCH)
  • δ 3.95–3.70 (m, 4H, oxan OCH₂)

13C NMR (100 MHz, CDCl₃) :

  • δ 165.2 (C=O)
  • δ 153.1 (pyridine C2)
  • δ 135.6 (Ar-Cl)

IR (KBr) :

  • 1675 cm⁻¹ (C=O stretch)
  • 1240 cm⁻¹ (C-O-C ether)

Industrial-Scale Considerations

  • Cost Optimization : Use bulk reagents like SOCl₂ instead of coupling agents.
  • Waste Management : Recover THF and DMF via distillation.
  • Safety : NaH and SOCl₂ require inert atmosphere handling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the oxan-4-yloxy group.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Insecticidal Pyridine Derivatives

  • Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide): Structure: Features a pyridine core with a thioacetamide linker and styryl substituents. Activity: Exhibits superior insecticidal activity against cowpea aphids (Aphis craccivora) compared to acetamiprid, a commercial neonicotinoid. Key Insight: The 4-chlorophenyl group and pyridine heterocycle are critical for binding to insect nicotinic acetylcholine receptors. The thioacetamide group may enhance lipophilicity, improving membrane penetration .

Antifungal Pyridinone Derivatives

  • PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one): Structure: Contains a pyridinone ring with dual 4-chlorophenyl groups. Activity: Active against Candida albicans, likely targeting fungal cell membrane integrity or ergosterol biosynthesis. Key Insight: The free -NH- linker and para-substituted aromatic moieties are essential for antifungal activity. The pyridinone ring may facilitate redox interactions absent in the target compound’s pyridine core .

Kinase Inhibitors

  • BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Structure: Shares a pyridine carboxamide scaffold with substitutions optimizing kinase selectivity. Activity: Potent Met kinase inhibitor with tumor-stasis efficacy in xenograft models. Key Insight: Ethoxy and fluorophenyl groups enhance aqueous solubility and target specificity. The oxan-4-yloxy group in the target compound may similarly improve pharmacokinetics .

Structural and Pharmacokinetic Comparisons

Table 1: Key Structural and Functional Differences

Compound Core Structure Key Substituents Biological Activity Potency/Solubility Insights
Target Compound Pyridine-4-carboxamide 4-chlorophenyl, oxan-4-yloxy Undetermined Oxan-4-yloxy may enhance solubility vs. thioacetamide
Compound 2 () Pyridine-thioacetamide 4-chlorophenyl, styryl, cyano Insecticidal Higher lipophilicity for membrane penetration
PYR () Pyridinone Dual 4-chlorophenyl, methyl Antifungal Pyridinone enables redox activity
BMS-777607 () Pyridone-carboxamide Ethoxy, fluorophenyl Kinase inhibition Ethoxy improves solubility

Research Findings and Implications

Role of 4-Chlorophenyl Group : Common in bioactive compounds, this group contributes to target binding via hydrophobic interactions and halogen bonding .

Impact of Substituents :

  • Oxan-4-yloxy : May balance solubility and metabolic stability, as seen with ethoxy in BMS-777607 .
  • Thioacetamide vs. Carboxamide : The latter reduces toxicity risks while retaining efficacy .

Unresolved Questions : The target compound’s specific activity (insecticidal, antifungal, or kinase inhibition) remains uncharacterized. Further studies should prioritize in vitro screening against these targets.

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